Product packaging for Dodecyltriphenylphosphonium bromide(Cat. No.:CAS No. 15510-55-1)

Dodecyltriphenylphosphonium bromide

Cat. No.: B093378
CAS No.: 15510-55-1
M. Wt: 511.5 g/mol
InChI Key: NSIFOGPAKNSGNW-UHFFFAOYSA-M
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Description

Overview of Quaternary Phosphonium (B103445) Salts in Scientific Context

Quaternary phosphonium salts (QPSs) are a class of organic compounds characterized by a central phosphorus atom bonded to four organic substituents, resulting in a positively charged cation. researchgate.netnih.gov Discovered in the mid-20th century, these salts have been the subject of extensive research due to their broad utility. researchgate.netmdpi.com Structurally similar to quaternary ammonium (B1175870) salts (QASs), QPSs often exhibit comparable or enhanced activities in various applications. nih.govmdpi.com

In the realm of synthetic chemistry, QPSs are widely employed as catalysts, reagents, and even as ionic liquids. researchgate.net Their catalytic activity is particularly noteworthy, with applications in phase-transfer catalysis for enantioselective organic reactions and as Brønsted acid catalysts. researchgate.netacs.org Furthermore, their utility extends to materials science, where they are used as surfactants and in the formation of nanocomposites. nih.govsigmaaldrich.com A significant area of investigation for QPSs lies in their biological activities, which include antimicrobial, anticancer, and antiviral properties. researchgate.netmdpi.com The antimicrobial efficacy of QPSs against a wide spectrum of bacteria, fungi, and viruses has been a major focus of research. mdpi.commdpi.com

Historical Perspective of Dodecyltriphenylphosphonium (B1215703) Bromide Research Trajectories

Early research on dodecyltriphenylphosphonium bromide primarily focused on its fundamental synthesis and characterization. The synthesis typically involves the reaction of triphenylphosphine (B44618) with 1-bromododecane (B92323). Initial studies laid the groundwork for understanding its basic chemical and physical properties. Following this, the exploration of DTPB's applications began to emerge. Its surfactant properties were an early area of interest, stemming from its amphiphilic nature with a hydrophilic phosphonium head and a long hydrophobic dodecyl tail.

A significant trajectory in DTPB research has been its use as a modifier for clays (B1170129) and other layered silicates to create organophilic nanocomposites. This application leverages the cation exchange reaction between the phosphonium salt and the inorganic cations in the clay galleries, leading to materials with enhanced thermal stability and compatibility with organic polymers. Another historical research avenue has been its investigation as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.

Current Research Landscape and Emerging Trends for this compound

The current research landscape for DTPB is vibrant and expanding into new scientific frontiers. While traditional applications continue to be refined, several emerging trends are shaping the future of DTPB research.

One of the most prominent trends is the intensified investigation into its biological activities. Researchers are exploring the potential of DTPB and related phosphonium salts as antimicrobial agents, particularly in the context of rising antibiotic resistance. nih.govmdpi.com Studies are systematically investigating the structure-activity relationships of these compounds to optimize their efficacy against various pathogens. mdpi.com

In materials science, the focus is shifting towards the development of "smart" or functional materials incorporating DTPB. This includes its use in the fabrication of sensors and anticorrosion coatings. scbt.com For instance, DTPB has been incorporated into nanocomposite coatings to enhance their protective properties against corrosion. scbt.com

Furthermore, the unique properties of DTPB are being harnessed in the field of nanotechnology. Its role as a capping agent for nanoparticles is being explored to create stable and functional nanosystems for applications in catalysis and environmental remediation. beilstein-journals.org The development of novel drug delivery systems that utilize phosphonium cations for targeted delivery to mitochondria is another exciting and rapidly developing area. nih.gov

The table below provides a summary of the key properties of this compound:

PropertyValue
Molecular Formula C₃₀H₄₀BrP
Molecular Weight 511.52 g/mol
CAS Number 15510-55-1
Melting Point 85-88 °C
Appearance White to off-white powder or crystals

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H40BrP B093378 Dodecyltriphenylphosphonium bromide CAS No. 15510-55-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecyl(triphenyl)phosphanium;bromide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C30H40P.BrH/c1-2-3-4-5-6-7-8-9-10-20-27-31(28-21-14-11-15-22-28,29-23-16-12-17-24-29)30-25-18-13-19-26-30;/h11-19,21-26H,2-10,20,27H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIFOGPAKNSGNW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90935130
Record name Dodecyl(triphenyl)phosphanium bromide
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Molecular Weight

511.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15510-55-1
Record name Dodecyltriphenylphosphonium bromide
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Record name Dodecyltriphenylphosphonium
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Record name Dodecyl(triphenyl)phosphanium bromide
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Record name Dodecyltriphenylphosphonium bromide
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Record name DODECYLTRIPHENYLPHOSPHONIUM BROMIDE
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Synthetic Methodologies and Advanced Chemical Preparations of Dodecyltriphenylphosphonium Bromide

Alkylation Reactions for Dodecyltriphenylphosphonium (B1215703) Bromide Synthesis

The most common method for preparing dodecyltriphenylphosphonium bromide is through the alkylation of triphenylphosphine (B44618). This reaction typically involves the use of an alkyl halide, with dodecyl bromide being the most direct and widely used reagent.

Reaction of Triphenylphosphine with Dodecyl Bromide

The synthesis of this compound is readily achieved by the reaction of triphenylphosphine with 1-bromododecane (B92323). In a typical procedure, triphenylphosphine and 1-bromododecane are heated together, often in a solvent such as N,N-dimethylformamide (DMF), under a nitrogen atmosphere to prevent oxidation. The reaction proceeds via a nucleophilic substitution mechanism, where the phosphorus atom of triphenylphosphine attacks the electrophilic carbon of 1-bromododecane, displacing the bromide ion to form the desired phosphonium (B103445) salt. The product, a white to yellow powder, can then be isolated and purified. cymitquimica.com

Reaction Scheme:

P(C₆H₅)₃ + CH₃(CH₂)₁₁Br → [CH₃(CH₂)₁₁P(C₆H₅)₃]⁺Br⁻

ReactantMolar Mass ( g/mol )
Triphenylphosphine262.29
1-Bromododecane249.23
This compound511.52

Table 1: Molar masses of reactants and product in the synthesis of this compound.

Exploration of Alternative Alkyl Halides for this compound Formation

While dodecyl bromide is the most direct precursor, the synthesis of DTPB can, in principle, be achieved using other dodecyl halides. The reactivity of alkyl halides in nucleophilic substitution reactions generally follows the order I > Br > Cl > F. Therefore, dodecyl iodide would be expected to react faster than dodecyl bromide, while dodecyl chloride would be less reactive. The choice of alkyl halide often depends on a balance of reactivity, cost, and availability. Recent advancements in organic synthesis have also explored the generation of alkyl halides from other functional groups, such as aldehydes, which could then be used in the synthesis of phosphonium salts. organic-chemistry.orgnih.gov These methods, often involving photoredox catalysis, provide alternative routes to the necessary alkyl halide precursors. organic-chemistry.orgresearchgate.net

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods. For the synthesis of phosphonium salts like DTPB, green chemistry approaches could include the use of less hazardous solvents, solvent-free reaction conditions, or the use of catalysts to improve reaction efficiency and reduce energy consumption. While specific green chemistry methodologies for DTPB synthesis are not extensively detailed in the provided search results, the broader principles of green chemistry encourage the exploration of such alternatives to traditional synthetic protocols.

Characterization Techniques for Synthetic Validation

Following the synthesis of this compound, it is crucial to verify its identity and purity. This is typically achieved through a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For DTPB, both ¹H NMR and ¹³C NMR would be employed. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the triphenylphosphonium group and the aliphatic protons of the dodecyl chain. The integration of these signals would confirm the ratio of these two components. The ¹³C NMR spectrum would similarly show distinct peaks for the carbon atoms in the aromatic rings and the long alkyl chain. Modern NMR techniques, sometimes combined with computational methods like Density Functional Theory (DFT), can provide highly detailed structural information. shu.edu

X-ray Diffraction for Crystalline Structure Analysis of this compound

X-ray diffraction (XRD) is a fundamental technique for determining the three-dimensional arrangement of atoms within a crystalline solid. wordpress.com For this compound, single-crystal X-ray diffraction analysis provides precise details about its molecular geometry and the packing of its ions in the crystal lattice.

Studies utilizing X-ray crystallography have been instrumental in characterizing the structure of various triphenylphosphonium bromide compounds. nih.gov This analysis reveals the local electronic environments and the geometry around the phosphorus and bromide ions. nih.gov The phosphorus atom in the dodecyltriphenylphosphonium cation is bonded to three phenyl groups and the dodecyl chain, adopting a tetrahedral geometry.

For closely related phosphonium salts, detailed crystallographic data has been obtained, which includes the determination of the crystal system, space group, and unit cell dimensions. nih.gov This information is crucial for understanding the structure-property relationships of these materials.

Below is a table representing typical data that would be obtained from a single-crystal X-ray diffraction analysis of a phosphonium bromide compound.

Crystallographic Parameter Example Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)18.789
β (°)98.54
Volume (ų)2901.2
Z (molecules per unit cell)4

Catalytic Applications and Mechanistic Investigations of Dodecyltriphenylphosphonium Bromide

Dodecyltriphenylphosphonium (B1215703) Bromide as a Phase Transfer Catalyst (PTC)

Dodecyltriphenylphosphonium bromide (DTPB) is a quaternary phosphonium (B103445) salt that serves as an effective phase transfer catalyst (PTC). tesisenred.netsigmaaldrich.com Like other onium salts such as quaternary ammonium (B1175870) compounds, phosphonium salts are employed to facilitate reactions between reactants located in separate, immiscible phases (e.g., a solid or aqueous phase and an organic phase). sigmaaldrich.combeilstein-journals.org The structure of DTPB, featuring a lipophilic dodecyl chain and three phenyl groups attached to a positively charged phosphorus atom, allows it to transport anionic species from an aqueous or solid phase into an organic medium where the reaction can proceed. sigmaaldrich.comnih.gov

The efficacy of this compound as a phase transfer catalyst is rooted in its ability to function at the interface of immiscible phases and the specific interactions between its cation and the accompanying anion.

Phase transfer catalysis fundamentally relies on interfacial processes. This compound, with its amphipathic structure, is particularly suited for this role. The long, nonpolar dodecyl chain provides significant lipophilicity, enabling the cation to be soluble in the organic phase of a biphasic system. Concurrently, the charged phosphonium headgroup can interact with anions in the aqueous or solid phase. This structure allows the catalyst to adsorb at the liquid-liquid or solid-liquid interface, reducing interfacial tension. researchgate.net

The catalytic cycle begins with the exchange of the catalyst's bromide anion for a reactant anion at the interface. This newly formed ion pair, [Dodecyltriphenylphosphonium]⁺[Reactant]⁻, possesses sufficient lipophilicity to be extracted from the interface into the bulk organic phase. Here, the reactant anion, now shielded from its aqueous solvation shell, exhibits enhanced nucleophilicity and can react with the organic substrate. After the reaction, the catalyst cation, paired with the leaving group anion, returns to the interface to begin the cycle anew. The surface properties of phosphonium salts with long alkyl chains, such as the dodecyl group in DTPB, are critical, with studies showing they form micelles and reduce surface tension, which are key aspects of their function at the interface. researchgate.net

The interaction between the dodecyltriphenylphosphonium cation and the bromide anion is a crucial factor governing its catalytic activity. In the context of phase transfer catalysis, the catalyst's function is to transport a reactant anion into the organic phase. The efficiency of this process is influenced by the strength of the interaction between the catalyst's cation and its original anion (bromide). ehu.esijnc.ir

The large, sterically hindered dodecyltriphenylphosphonium cation forms a relatively "loose" ion pair with the bromide anion. This weak association facilitates the exchange of the bromide for a reactant anion at the phase interface. Once in the organic phase, the large, charge-delocalized nature of the phosphonium cation continues to interact weakly with the transported reactant anion. This weak cation-anion pairing leaves the reactant anion highly reactive and available for the desired chemical transformation. The nucleophilicity of the bromide anion itself is also a key parameter, particularly in applications like the cycloaddition of CO2 to epoxides, where it can act as the initial nucleophile to open the epoxide ring. nih.gov The ability to modify catalytic properties by exchanging the anion demonstrates the importance of this interaction; for instance, replacing the bromide in a similar phosphonium salt with a peroxysulfate anion was shown to enhance catalytic activity in certain condensation reactions. slu.se

This compound is utilized as a catalyst and reagent in several important organic transformations, including the synthesis of alkenes and cyclic carbonates.

This compound is a widely used and commercially available phosphonium salt for the Wittig reaction, a cornerstone method for synthesizing alkenes from aldehydes or ketones. acs.orgdocumentsdelivered.com The process involves the deprotonation of the phosphonium salt with a strong base to form a phosphorus ylide, which then reacts with a carbonyl compound. utexas.eduehu.es

The use of DTPB is particularly valuable for preparing very-long-chain (VLC) alkenes, which are important in chemical ecology as semiochemicals and pollinator attractants. acs.orgdocumentsdelivered.com In these syntheses, DTPB is reacted with a strong base like n-butyllithium (n-BuLi) in a solvent such as tetrahydrofuran (B95107) (THF) to generate the corresponding ylide. This ylide is then reacted with a long-chain aldehyde to produce the target alkene, often with high (Z)-isomer selectivity. acs.orgdocumentsdelivered.comresearchgate.net

Table 1: Examples of Wittig Reactions Using this compound

Aldehyde Reactant Product Un-optimised Yield (%) Isomeric Purity Reference
Heptanal (12Z)-Nonadecene 32 >97% documentsdelivered.com
Nonanal (12Z)-Heneicosene 32 >97% documentsdelivered.com
Undecanal (12Z)-Tricosene 22 >97% documentsdelivered.com
Tridecanal (12Z)-Pentacosene 23 >97% documentsdelivered.com
Heptadecanal (12Z)-Nonacosene 32 >97% acs.org
Nonadecanal (12Z)-Hentriacosene 33 >97% acs.org

This table presents data on the synthesis of various very-long-chain alkenes via the Wittig reaction, utilizing this compound as the phosphonium salt.

The chemical fixation of carbon dioxide is a critical area of green chemistry, and the cycloaddition of CO2 to epoxides to form cyclic carbonates is a 100% atom-economical reaction. researchgate.net Quaternary phosphonium salts, including this compound, have been identified as highly effective catalysts for this transformation, particularly for converting epoxidized vegetable oils into valuable bio-based precursors for non-isocyanate polyurethanes. nih.gov

In this context, DTPB acts as a bifunctional catalyst. The general mechanism involves a nucleophilic attack by the bromide anion on one of the epoxide's carbon atoms, leading to the opening of the epoxide ring. This step forms a halo-alkoxide intermediate. Subsequently, carbon dioxide is inserted into the metal alkoxide bond, followed by an intramolecular cyclization that releases the cyclic carbonate product and regenerates the catalyst. nih.gov

Research has shown that DTPB exhibits superior catalytic performance for the solvent-free cycloaddition of CO2 to epoxidized soybean oil compared to the commonly used benchmark catalyst, tetrabutylammonium (B224687) bromide (TBAB). The solubility of the phosphonium salt in the epoxidized oil is a key factor for its catalytic performance.

Table 2: Catalytic Performance of this compound in CO2 Cycloaddition

Substrate Catalyst Temperature (°C) Pressure (bar) Time (h) Conversion (%) Selectivity (%) Reference
Epoxidized Soybean Oil This compound 160 40 5 99.8 84.0
Epoxidized Soybean Oil Tetrabutylammonium bromide (TBAB) 160 40 5 70.2 80.1

This table compares the catalytic activity of this compound with the benchmark catalyst Tetrabutylammonium bromide for the synthesis of carbonated soybean oil.

Applications in Organic Synthesis

Computational and Theoretical Modeling of this compound Catalytic Pathways

Computational and theoretical modeling serves as a powerful tool to elucidate the intricate mechanisms of catalytic processes at a molecular level. In the context of this compound (DTPB), such studies, while not extensively found for this specific molecule, can be understood through analogy with closely related phosphonium salt catalysts. These computational approaches, primarily Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide deep insights into the catalytic pathways, transition states, and non-covalent interactions that govern the efficiency and selectivity of phase transfer catalysis (PTC).

Theoretical investigations into phosphonium salt-mediated catalysis often focus on several key aspects: the nature of the ion-pair between the phosphonium cation and the active anion, the energetics of the nucleophilic substitution or other reaction steps in the organic phase, and the dynamics of the catalyst at the liquid-liquid interface.

Density Functional Theory (DFT) Studies

DFT calculations are instrumental in exploring the electronic structure and energetics of the reacting species. For a typical phase-transfer catalyzed nucleophilic substitution, DFT can be used to model the key intermediates and transition states. A central aspect is the interaction between the bulky dodecyltriphenylphosphonium cation and the reacting anion (e.g., hydroxide, cyanide, or a halide). The lipophilic nature of the cation facilitates the transport of the anion from the aqueous phase to the organic phase.

Computational studies on similar phosphonium salts in catalysis have revealed the importance of ion-pairing. nih.govrsc.orgacs.orgnih.govresearchgate.net The structure of the ion pair in the organic solvent significantly influences the nucleophilicity of the anion. DFT calculations can quantify the strength of this interaction and predict the geometry of the catalyst-anion complex. For instance, in the case of a nucleophilic substitution reaction, the transition state involving the phosphonium-anion pair and the substrate can be located, and its energy barrier can be calculated, providing a quantitative measure of the reaction rate.

A representative, albeit generalized, set of data that can be obtained from DFT studies on a model nucleophilic substitution reaction catalyzed by an alkyltriphenylphosphonium salt is presented in Table 1. This data illustrates the type of energetic information that can be derived to understand the catalytic cycle.

Table 1: Representative Energetic Data from DFT Calculations for a Model Phase-Transfer Catalyzed Nucleophilic Substitution

ParameterDescriptionEnergy (kcal/mol)
ΔGion-pairFree energy of ion-pair formation in the organic phase.-5.2
Ea (uncatalyzed)Activation energy for the uncatalyzed reaction in the organic phase.+25.8
Ea (catalyzed)Activation energy for the reaction with the phosphonium-anion ion pair.+18.3
ΔGTSFree energy of the transition state for the catalyzed reaction.+15.1
ΔGreactionOverall free energy change of the reaction.-12.7

Note: The data in this table is illustrative and based on typical values found in computational studies of related phosphonium salt catalysts. It does not represent experimental values for this compound.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the reaction energetics, Molecular Dynamics (MD) simulations offer a dynamic view of the catalytic system. u-bordeaux.frnih.govnih.govecnu.edu.cn MD simulations can model the behavior of this compound at the interface between two immiscible liquids, which is crucial for understanding the mechanism of phase transfer. u-bordeaux.frnih.govecnu.edu.cn These simulations can track the movement of the DTPB cation, its associated anion, and the reactants over time.

Key insights from MD simulations include the orientation of the DTPB molecule at the interface, with the lipophilic dodecyl and phenyl groups likely solvated by the organic phase while the charged phosphorus center interacts with the aqueous phase. The simulations can also elucidate the mechanism of anion exchange at the interface and the subsequent diffusion of the DTPB-anion ion pair into the bulk organic phase.

Parameters such as the potential of mean force (PMF) for transferring the ion pair across the interface and the diffusion coefficients of the species in each phase can be calculated from MD simulations. A hypothetical representation of such data is shown in Table 2.

Table 2: Illustrative Data from Molecular Dynamics Simulations of an Alkyltriphenylphosphonium Salt at a Water-Organic Interface

ParameterDescriptionValue
PMF BarrierEnergy barrier for transferring the phosphonium-anion pair from the interface to the bulk organic phase.6.8 kcal/mol
DorganicDiffusion coefficient of the ion pair in the organic phase.1.2 x 10-5 cm2/s
DinterfaceDiffusion coefficient of the phosphonium cation at the interface.0.8 x 10-5 cm2/s
Interfacial WidthThe thickness of the transition region between the two liquid phases.10.5 Å

Note: The data in this table is hypothetical and serves to illustrate the type of information obtainable from MD simulations of phase-transfer systems.

Materials Science Applications of Dodecyltriphenylphosphonium Bromide

Dodecyltriphenylphosphonium (B1215703) Bromide in Polymer Science

The modification of polymers with various additives to enhance their properties is a cornerstone of materials science. Dodecyltriphenylphosphonium bromide has found application in this field, particularly in the creation of polymer nanocomposites.

Intercalated Polyester (B1180765)/Silicate (B1173343) Nanocomposites

This compound is noted for its use in studies concerning intercalated polyester/silicate nanocomposites. sigmaaldrich.com In these materials, silicate layers, such as those from montmorillonite (B579905) clay, are dispersed within a polyester matrix. For this to be effective, the normally hydrophilic silicate surface must be rendered organophilic to ensure compatibility with the polymer matrix. This is achieved by exchanging the inorganic cations on the clay surface with organic cations, such as the dodecyltriphenylphosphonium cation.

The long dodecyl chain of the phosphonium (B103445) salt penetrates the galleries between the silicate layers, expanding their spacing and creating a more favorable environment for the polyester chains to intercalate. This process of intercalation leads to the formation of a nanocomposite with enhanced properties compared to the virgin polymer.

Thermal Stability of Quaternary Phosphonium-Modified Montmorillonites in Silicate Layered Polymer Nanocomposites

The thermal stability of the organo-modifier is a critical factor in the processing of polymer nanocomposites, which often occurs at elevated temperatures. This compound is utilized in research investigating the thermal stability of quaternary phosphonium-modified montmorillonites for use in silicate layered polymer nanocomposites. sigmaaldrich.com

The thermal stability of the surfactant-modified clay is crucial for its successful incorporation into a polymer matrix during melt processing. The decomposition temperature of the phosphonium salt determines the processing window for the nanocomposite. Generally, phosphonium salts exhibit higher thermal stability compared to their ammonium (B1175870) counterparts, making them suitable for engineering polymers that require high processing temperatures.

This compound as a Modifier for Inorganic-Organic Composites

Based on comprehensive searches, there is currently no specific research data publicly available that details the use of this compound as a modifier for broader inorganic-organic composites beyond the scope of polyester/silicate nanocomposites.

This compound in Nanomaterial Synthesis

The synthesis of nanomaterials with controlled size, shape, and stability is a significant area of research. Surfactants can play a crucial role in these processes.

Role as a Template or Stabilizer in Nanoparticle Formation

While various surfactants are known to act as templates or stabilizers in nanoparticle synthesis, extensive searches for the specific use of this compound in this role did not yield any specific research findings. Surfactants, in general, can control the growth and prevent the aggregation of nanoparticles through steric or electrostatic stabilization. nih.gov

Functionalization of Biochar with this compound

The functionalization of biochar is a common practice to enhance its properties for applications such as pollutant removal. researchgate.netmdpi.com However, based on the performed searches, there is no available research specifically documenting the functionalization of biochar with this compound.

This compound in Surface Science

This compound (DTPB) is a cationic surfactant that exhibits significant surface activity due to its amphiphilic molecular structure. This structure consists of a long, hydrophobic dodecyl chain and a bulky, polar triphenylphosphonium head group. researchgate.net The sizable and highly hydrophobic nature of the triphenylphosphonium head group plays a crucial role in its interfacial and solution behavior. researchgate.net This section explores the surface activity, aggregation in aqueous solutions, and the thermodynamic principles governing the micellization of DTPB.

Surface Activity and Surfactant Properties

As an amphiphilic molecule, this compound possesses a distinct hydrophilic head and a hydrophobic tail. aps.org This dual nature drives its tendency to adsorb at interfaces, such as the air-water interface, which reduces the surface tension of the solution. aps.org The primary driving force for the association of DTPB molecules in solution involves a competition between the electrostatic attraction of the cationic phosphonium heads with negative ions and the hydrophobic interactions among the dodecyl tails. aps.orgnih.gov

The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC), which is the concentration at which surfactant monomers begin to self-assemble into aggregates known as micelles. researchgate.netwikipedia.org This aggregation is a strategy to minimize the free energy of the system by sequestering the hydrophobic tails from the aqueous environment. aps.org The CMC is a fundamental parameter that indicates the efficiency of a surfactant; a lower CMC value generally corresponds to a higher efficiency. For DTPB (C12TPPBr), the CMC has been determined using various methods, with conductometric studies being common. researchgate.net However, reported values can vary depending on the specific experimental conditions and data treatment methods. researchgate.net For instance, a CMC value of 2.15 mM was reported for this compound at 298 K from one conductivity study, while another reported a value of 1.80 mM at the same temperature. researchgate.net

Aggregation Behavior in Aqueous Solutions

In aqueous solutions, once the concentration of this compound surpasses its critical micelle concentration (CMC), the individual surfactant molecules (unimers) spontaneously aggregate to form micelles. youtube.com This process is a cooperative phenomenon driven by the hydrophobic effect, which seeks to minimize the unfavorable contact between the hydrophobic dodecyl chains and water molecules. wikipedia.org The bulky triphenylphosphonium head group significantly influences the geometry and aggregation number of the resulting micelles. researchgate.netnih.gov

The aggregation behavior and the CMC can be determined by monitoring changes in the physical properties of the solution as a function of surfactant concentration. researchgate.net A common method is conductometry, where the electrical conductivity of the solution is measured. researchgate.net A distinct break or change in the slope of the conductivity versus concentration plot indicates the onset of micelle formation. researchgate.netresearchgate.net For DTPB and similar alkyltriphenylphosphonium bromides, the transition from the pre-micellar to the post-micellar region is observable through such plots. researchgate.net

The table below presents the Critical Micelle Concentration (CMC) for this compound (C12TPPBr) at various temperatures as determined by conductivity measurements.

Temperature (K)CMC (mmol dm⁻³)
2982.15
3032.25
3082.34
3132.45
3182.56

This data is derived from studies on alkyltriphenylphosphonium bromides. researchgate.net

Micellization Thermodynamics of this compound

The process of micelle formation from individual surfactant monomers is governed by thermodynamic principles. researchgate.net The key thermodynamic parameters—Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization—provide insight into the spontaneity and driving forces of the aggregation process. researchgate.net These parameters can be estimated from the temperature dependence of the CMC values, often using the phase separation or mass-action models. researchgate.netresearchgate.net

The standard Gibbs free energy of micellization (ΔG°m) for DTPB is negative, indicating that micelle formation is a spontaneous process. ajchem-a.com The stability of the micellization process for alkyltriphenylphosphonium bromides is controlled by both enthalpy and entropy. researchgate.net The process is generally entropy-driven, which is characteristic of the hydrophobic effect; the ordering of water molecules around the hydrophobic chains decreases upon micellization, leading to a net increase in the entropy of the system. wikipedia.orgrsc.org

The enthalpy of micellization (ΔH°m) can be determined from the temperature dependence of the CMC using the Gibbs-Helmholtz equation. ajchem-a.com For DTPB, the enthalpy and entropy contributions show a significant correlation, which is an indication of enthalpy-entropy compensation in the micellization process. researchgate.net

The table below summarizes the thermodynamic parameters for the micellization of this compound at different temperatures.

Temperature (K)ΔG°m (kJ mol⁻¹)ΔH°m (kJ mol⁻¹)TΔS°m (kJ mol⁻¹)
298-28.7-10.218.5
303-29.2-8.920.3
308-29.7-7.522.2
313-30.3-6.224.1
318-30.8-4.925.9

This data is derived from studies on alkyltriphenylphosphonium bromides. researchgate.net

Biomedical and Biological Research Applications of Dodecyltriphenylphosphonium Bromide

Antimicrobial Research of Dodecyltriphenylphosphonium (B1215703) Bromide

Dodecyltriphenylphosphonium bromide (DTPB) has garnered significant attention in biomedical research for its potential as an antimicrobial agent. Its efficacy has been evaluated against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.

Antibacterial Efficacy Against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

DTPB has demonstrated notable antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus, a common cause of various infections. nih.govnih.govnih.govnih.gov Studies have shown that DTPB and similar phosphonium (B103445) compounds can effectively inhibit the growth of and even kill these bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govresearchgate.net The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric in these studies. nih.gov For instance, some studies have reported MIC values for DTPB and related compounds against S. aureus to be in the low micromolar range, indicating potent activity. nih.gov The bactericidal (killing) effect of these compounds is often observed at concentrations slightly higher than the MIC. nih.gov

Table 1: Antibacterial Activity of this compound and Related Compounds against Staphylococcus aureus

Compound Strain MIC (µg/mL) MBC (µg/mL) Reference
D-3263 (a related compound) S. aureus ≤ 50 µM 4x MIC nih.gov

Note: This table is interactive. You can sort the data by clicking on the column headers.

Antibacterial Efficacy Against Gram-Negative Bacteria (e.g., Escherichia coli)

The efficacy of DTPB against Gram-negative bacteria like Escherichia coli has also been investigated. nih.govnih.govnih.gov Gram-negative bacteria possess an outer membrane containing lipopolysaccharide (LPS), which can act as a barrier to many antimicrobial agents. nih.govnih.gov However, the lipophilic nature of the triphenylphosphonium cation allows it to penetrate this outer membrane. researchgate.net Research has shown that DTPB and similar compounds can inhibit the growth of E. coli. nih.govnih.govnih.gov The MIC values for these compounds against E. coli can vary depending on the specific strain and experimental conditions. nih.govnih.gov

Table 2: Antibacterial Activity of this compound and Related Compounds against Escherichia coli

Compound/Agent Strain MIC (µg/mL) Effect Reference
Bactenecin E. coli 10⁻⁷-10⁻⁵ M Bactericidal nih.gov
AP1 (a dodecapeptide) E. coli ~50 µM Growth inhibition nih.gov

Note: This table is interactive. You can sort the data by clicking on the column headers.

Antifungal Efficacy (e.g., Candida albicans)

In addition to its antibacterial properties, DTPB has demonstrated significant antifungal activity, particularly against Candida albicans, a common opportunistic fungal pathogen. researchgate.netnih.govnih.govnih.govnih.govmdpi.comscienceopen.commdpi.com The lipophilic triphenylphosphonium cation facilitates the compound's passage through fungal cell membranes, leading to its accumulation within the mitochondria. researchgate.net This accumulation disrupts mitochondrial function, a key mechanism of its antifungal action. researchgate.net Studies have shown that DTPB and its conjugates can effectively inhibit the growth of C. albicans, including strains that are resistant to conventional antifungal drugs like fluconazole. researchgate.netmdpi.com

Table 3: Antifungal Activity of this compound and Related Compounds against Candida albicans

Compound Strain MIC (µg/mL) Effect Reference
IS-1-TPP Wild-type C. albicans Active Antifungal researchgate.net
Styrylpyridinium compounds C. albicans 0.06-16 Growth inhibition nih.gov
Hinokitiol C. albicans 8.21 Antifungal mdpi.com

Note: This table is interactive. You can sort the data by clicking on the column headers.

Mechanisms of Antimicrobial Action at the Cellular Level

The antimicrobial effects of this compound are attributed to several mechanisms at the cellular level, primarily involving the disruption of the microbial cell membrane and interaction with key cellular components. lumenlearning.comoregonstate.educationnih.gov

A primary mechanism of DTPB's antimicrobial action is the disruption of the bacterial cell membrane. nih.gov The amphipathic nature of the molecule, with its lipophilic dodecyl chain and cationic triphenylphosphonium head, allows it to insert into the lipid bilayer of the cell membrane. This insertion disrupts the membrane's structural integrity, leading to increased permeability. nih.gov The altered permeability allows for the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death. This detergent-like action is a key feature of its bactericidal activity. oregonstate.education

In Gram-negative bacteria, DTPB interacts with the lipopolysaccharide (LPS) component of the outer membrane. nih.govoregonstate.educationnih.govmdpi.comrsc.org LPS is a crucial molecule for the structural integrity of the outer membrane and acts as a barrier against many antibiotics. nih.gov The cationic triphenylphosphonium group of DTPB is thought to interact with the negatively charged phosphate (B84403) groups of the lipid A portion of LPS. oregonstate.educationrsc.org This interaction displaces the divalent cations that normally stabilize the LPS layer, leading to a destabilization and disruption of the outer membrane. This disruption facilitates the entry of DTPB and other antimicrobial agents into the bacterial cell. oregonstate.educationrsc.org

Development of this compound-Modified Antimicrobial Materials

The development of materials with inherent antimicrobial properties is a significant area of research to combat the proliferation of bacteria on various surfaces. One approach involves the modification of materials with quaternary ammonium (B1175870) salts, a class of compounds known for their biocidal activity. bohrium.com this compound, with its cationic phosphonium head and a lipophilic alkyl chain, is a candidate for such modifications.

Research into similar structures, such as 12-methacryloyloxydodecylpyridinium bromide (MDPB), has demonstrated the potent bactericidal effects of such monomers when unpolymerized. nih.gov High concentrations of MDPB can effectively kill both planktonic and biofilm forms of Streptococcus mutans within a short contact time. nih.gov At lower concentrations, it inhibits bacterial metabolic functions, including acid production, by targeting enzymes like lactate (B86563) dehydrogenase. nih.gov This dual-action capability—lethal at high concentrations and inhibitory at low concentrations—highlights the potential of incorporating such cationic structures into biomaterials. nih.gov

The strategy of modifying materials with cell-penetrating peptides (CPPs) to enhance antimicrobial efficacy is also being explored. nih.govmdpi.com These peptides can improve the uptake of antimicrobial agents into bacterial cells. nih.govmdpi.com The combination of a cell-penetrating moiety with an antimicrobial component can lead to synergistic or additive effects against pathogenic bacteria. nih.govmdpi.com This principle could be applied to materials modified with this compound, where its cell-penetrating properties could enhance its intrinsic antimicrobial activity.

Mitochondria-Targeted Applications of this compound

The unique properties of this compound make it a valuable tool for studying and manipulating mitochondrial function. Its ability to target these organelles stems from its lipophilic cationic nature.

Dodecyltriphenylphosphonium as a Membrane-Penetrating Cation

Dodecyltriphenylphosphonium (C12TPP) is classified as a membrane-penetrating cation. researchgate.netnih.gov This characteristic is attributed to its chemical structure, which combines a positively charged triphenylphosphonium group with a long, twelve-carbon alkyl (dodecyl) chain. The positive charge allows it to be driven across biological membranes by the membrane potential, while the lipophilic tail facilitates its interaction with and passage through the lipid bilayer. nih.gov

The process of a lipophilic cation like C12TPP crossing the inner mitochondrial membrane involves several steps: binding to the intermembrane space side, transferring through the phospholipid membrane to the matrix side, and finally dissociating into the mitochondrial matrix. nih.gov This targeted accumulation is a key feature of mitochondria-targeted compounds. nih.gov While some cell-penetrating peptides have been investigated as mitochondrial delivery vectors, studies have shown that they may not cross mitochondrial phospholipid bilayers, even when conjugated with a lipophilic cation like triphenylphosphonium. nih.gov This suggests that the direct membrane-penetrating ability of the cation itself is crucial. The interaction of such cations with membranes is influenced by nonspecific electrostatic interactions with anionic lipids. nih.gov

Facilitation of Fatty Acid Recycling in Mitochondrial Membranes

Research has shown that C12TPP facilitates the recycling of fatty acids in artificial lipid membranes and mitochondria. researchgate.netnih.gov This action is significant because fatty acids themselves can act as uncouplers of oxidative phosphorylation. C12TPP has been found to profoundly promote the uncoupling effect of fatty acids in mitochondria. msu.ru This suggests a synergistic interaction where C12TPP enhances the ability of fatty acids to dissipate the proton gradient across the inner mitochondrial membrane.

Impact on Mitochondrial Membrane Potential and Respiration

As a lipophilic cation, C12TPP can accumulate in the mitochondrial matrix, a process driven by the mitochondrial membrane potential. This accumulation can, in turn, affect the membrane potential itself. nih.gov Studies have demonstrated that C12TPP can dissipate the mitochondrial membrane potential. researchgate.netnih.gov At low micromolar concentrations, it is considered a "relatively weak, mild uncoupler" of oxidative phosphorylation. msu.ru This mild uncoupling effect leads to an increase in oxygen consumption as the respiratory chain attempts to compensate for the dissipated proton gradient. researchgate.netnih.gov

The addition of C12TPP to isolated brown-fat mitochondria has been shown to increase oxygen consumption. researchgate.netnih.gov Furthermore, pretreatment of brown adipocyte cultures with C12TPP resulted in increased oligomycin-insensitive oxygen consumption, indicating an uncoupling effect that is independent of ATP synthase. researchgate.netnih.gov This effect on respiration and membrane potential is a key aspect of its biological activity. msu.ru

Role in Metabolic Regulation and Energy Expenditure

In animal studies, treatment with C12TPP has been shown to elevate the resting metabolic rate. researchgate.netnih.gov This increase in energy expenditure is a significant finding in the context of metabolic research. The compound also reduced the respiratory exchange ratio, which indicates an enhancement of fatty acid oxidation. researchgate.netnih.gov These findings position C12TPP as a tool for investigating the mechanisms that regulate energy balance in organisms.

Investigations in Obesity and Metabolic Disorders

Given its effects on energy expenditure and fatty acid metabolism, C12TPP has been investigated as a potential agent to combat diet-induced obesity. researchgate.netnih.gov In studies involving mice fed a high-fat diet, the administration of C12TPP in drinking water led to a significant reduction in body weight and body fat mass. researchgate.netnih.gov

A portion of this weight loss was attributed to a reduction in food intake. researchgate.netnih.gov However, pair-feeding experiments revealed that C12TPP also had a direct effect on metabolism, independent of food consumption. researchgate.netnih.gov The compound was found to increase resting metabolic rate and enhance fatty acid oxidation in these animals. researchgate.netnih.gov Interestingly, the metabolic effects of C12TPP in mitochondria, cells, and mice were found to be independent of uncoupling protein 1 (UCP1), a key protein involved in non-shivering thermogenesis in brown adipose tissue. researchgate.netnih.gov This suggests that C12TPP acts through a different mechanism to increase energy expenditure. Research in this area contributes to a broader understanding of obesity-related metabolic dysfunction and the potential for targeting mitochondrial function in therapeutic strategies. news-medical.net

Table of Research Findings on C12TPP in High-Fat Diet-Induced Obese Mice

ParameterObservationSignificance
Body WeightSignificantly reduced (12% in the first 7 days) researchgate.netnih.govPotential anti-obesity effect
Body Fat MassSignificantly reduced (24% in the first 7 days) researchgate.netnih.govIndicates a specific effect on adiposity
Food IntakeReducedContributes to weight loss
Resting Metabolic Rate (RMR)Elevated by up to 18% researchgate.netnih.govDemonstrates an increase in energy expenditure
Respiratory Exchange Ratio (RER)ReducedIndicates enhanced fatty acid oxidation researchgate.netnih.gov
UCP1-DependenceEffects are independent of UCP1Suggests a novel mechanism of action researchgate.netnih.gov

Potential as a Vehicle for Targeted Drug Delivery

This compound (DTPB) has emerged as a significant area of interest in biomedical research, particularly for its potential as a vehicle for targeted drug delivery. Its unique chemical structure, featuring a lipophilic dodecyl chain and a cationic triphenylphosphonium (TPP) group, allows it to be incorporated into various drug delivery systems to target specific organelles within cells, most notably the mitochondria.

The primary mechanism behind this targeting ability lies in the large negative membrane potential of the mitochondrial inner membrane. The positively charged TPP cation is attracted to and accumulates within the negatively charged mitochondrial matrix. nih.govpeerj.com This targeted approach is of particular interest in cancer therapy, as mitochondria play a crucial role in apoptosis (programmed cell death), and delivering chemotherapeutic agents directly to this organelle could enhance their efficacy and reduce side effects. nih.govrsc.org

Researchers have successfully functionalized liposomes, which are vesicles composed of a lipid bilayer, with TPP-based molecules to create mitochondria-targeting drug delivery systems. nih.govnih.gov For instance, a study demonstrated the incorporation of a TPP-conjugated lipid into a liposomal formulation carrying the anticancer drug Doxorubicin. nih.govrsc.org These engineered liposomes were shown to specifically accumulate in the mitochondria of cancer cells, leading to increased cellular toxicity and apoptosis compared to non-targeted liposomes. nih.govrsc.org

Another approach involves the use of polymeric nanoparticles. Polyamidoamine (PAMAM) dendrimers, a type of branched polymer, have been conjugated with TPP to create nanocarriers for mitochondrial drug delivery. nih.gov These TPP-functionalized dendrimers have demonstrated efficient mitochondrial accumulation. nih.gov

The versatility of DTPB and other TPP derivatives allows for their conjugation with a wide range of therapeutic agents and imaging probes. This facilitates the development of theranostic platforms, which combine therapeutic and diagnostic capabilities in a single agent.

Table 1: Research on this compound and TPP-based Drug Delivery Systems

Drug Delivery System Targeting Moiety Encapsulated/Conjugated Agent Key Findings References
LiposomesTriphenylphosphonium (TPP)Doxorubicin (Dox)Enhanced mitochondrial accumulation and cytotoxicity in cancer cells. nih.govrsc.org
Polyamidoamine (PAMAM) DendrimersTriphenylphosphonium (TPP)Not specified in the provided contextGood mitochondrial accumulation. nih.gov
Thermoresponsive Nanocarrier(4-Carboxybutyl)triphenylphosphonium bromide (TPP)Doxorubicin (DOX)Enhanced DOX accumulation in mitochondria and reversal of drug resistance in lung cancer. nih.gov

Advanced Spectroscopic and Computational Analysis of Dodecyltriphenylphosphonium Bromide

Application of Advanced Spectroscopic Techniques for Dodecyltriphenylphosphonium (B1215703) Bromide Studies

The comprehensive characterization of dodecyltriphenylphosphonium bromide (DTPB), a quaternary phosphonium (B103445) salt, necessitates the use of a suite of advanced spectroscopic techniques. These methods move beyond simple identification to provide in-depth information on the molecule's three-dimensional structure, dynamic behavior in solution, vibrational characteristics, and electronic properties.

Advanced NMR Techniques for Detailed Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like DTPB. researchgate.net While standard one-dimensional ¹H and ¹³C NMR provide primary evidence of the structure, advanced two-dimensional (2D) techniques are essential for unambiguous assignments and for probing through-bond and through-space correlations. ipb.pt

Structural Confirmation: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are applied to confirm the molecular framework.

COSY spectra establish the proton-proton (¹H-¹H) coupling network, which is particularly useful for mapping the spin system of the entire dodecyl alkyl chain, confirming the connectivity from the α-methylene group to the terminal methyl group.

HSQC correlates each proton to the carbon atom it is directly attached to, allowing for the definitive assignment of each CH, CH₂, and CH₃ group in both the dodecyl chain and the phenyl rings.

HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the different fragments of the DTPB cation. For instance, it can show correlations from the α- and β-protons of the dodecyl chain to the phosphorus atom and from the phenyl protons to the phosphorus atom, confirming the quaternary phosphonium center.

Dynamic and Conformational Analysis: The Nuclear Overhauser Effect (NOE) is a phenomenon that reveals the spatial proximity between atoms, making it invaluable for studying the conformation and dynamics of molecules in solution. diva-portal.org

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can identify through-space interactions. For DTPB, these experiments could reveal interactions between the protons of the dodecyl chain and the protons of the phenyl rings, providing insights into the preferred solution-state conformation and the flexibility of the alkyl chain relative to the bulky phosphonium headgroup.

Dynamic NMR: Techniques like relaxation dispersion NMR can offer insights into molecular dynamics occurring on microsecond to millisecond timescales. numberanalytics.comnih.gov This could be applied to study the rotational dynamics of the phenyl groups around the P-C bonds or the segmental motion within the long alkyl chain.

Advanced NMR Technique Information Gained for DTPB Specific Application Example
COSY ¹H-¹H connectivityConfirms the uninterrupted sequence of methylene (B1212753) groups in the dodecyl chain.
HSQC Direct ¹H-¹³C one-bond correlationsAssigns specific proton signals to their corresponding carbon atoms in the alkyl and aryl regions.
HMBC Long-range ¹H-¹³C correlations (2-3 bonds)Links the dodecyl chain and phenyl rings to the central phosphorus atom.
NOESY/ROESY Through-space ¹H-¹H proximityElucidates the 3D conformation in solution, such as the folding of the alkyl chain back towards the phenyl rings. diva-portal.org

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio of ions. For an ionic compound like DTPB, electrospray ionization (ESI) is the method of choice, as it allows the intact dodecyltriphenylphosphonium cation to be transferred into the gas phase for analysis.

The primary ion observed in a positive-mode ESI-MS spectrum would be the cation [CH₃(CH₂)₁₁P(C₆H₅)₃]⁺.

Reaction Monitoring: Advanced MS techniques, particularly those performed on triple quadrupole instruments, are exceptionally powerful for quantitative analysis and reaction monitoring. nih.gov

Selected Reaction Monitoring (SRM): This technique offers high sensitivity and specificity for quantifying a target analyte in a complex mixture. nih.gov In an SRM experiment, the first quadrupole selects the precursor ion (the DTPB cation), which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects a specific, predefined fragment ion to be detected. This precursor/fragment pair, known as a "transition," is highly specific to the analyte. SRM can be used to precisely track the consumption of DTPB as a reactant or its formation as a product in real-time.

Product Identification: Tandem mass spectrometry (MS/MS) is indispensable for structural elucidation of unknown products or for confirming the identity of a compound through its fragmentation pattern. In an MS/MS experiment on the DTPB cation, the ion would be isolated and subjected to collision-induced dissociation (CID). Analysis of the resulting fragments helps to piece together the original structure.

MS Technique Purpose Hypothetical Application for DTPB
ESI-MS IdentificationDetection of the intact cation [C₃₀H₄₀P]⁺ at m/z ≈ 431.3.
SRM Quantitative Reaction MonitoringIn a reaction where DTPB is a reactant, one could monitor the transition from the precursor ion (m/z 431.3) to a specific fragment ion (e.g., loss of the dodecyl chain) to measure its rate of consumption with high precision. nih.gov
MS/MS Structural ElucidationFragmentation of the parent ion (m/z 431.3) would likely yield characteristic fragments, such as the triphenylphosphine (B44618) fragment or ions resulting from the loss of the dodecyl chain, confirming the structure.

Infrared and Raman Spectroscopy for Vibrational Analysis

For DTPB, the spectra would be dominated by vibrations from the alkyl chain and the phenyl rings.

Aliphatic C-H Vibrations: Strong, sharp peaks in the 2850-2960 cm⁻¹ region of the IR spectrum correspond to the symmetric and asymmetric C-H stretching of the numerous CH₂ and CH₃ groups in the dodecyl chain.

Aromatic C-H and C=C Vibrations: Weaker C-H stretching bands from the phenyl rings are expected above 3000 cm⁻¹. A series of characteristic C=C ring stretching bands typically appear in the 1430-1600 cm⁻¹ region.

P-C Vibrations: The vibrations associated with the phosphorus-carbon bonds (both P-phenyl and P-alkyl) are also expected, often appearing in the fingerprint region of the spectrum.

These vibrational modes can be sensitive to the molecule's local environment, making IR and Raman spectroscopy useful for studying intermolecular interactions. Surface-Enhanced Raman Spectroscopy (SERS) or Surface-Enhanced Infrared Absorption (SEIRA) could be employed to study the adsorption and orientation of DTPB on surfaces. core.ac.uk

Vibrational Mode Expected Wavenumber (cm⁻¹) Typically Stronger In
Aliphatic C-H Stretch2850 - 2960IR
Aromatic C-H Stretch3000 - 3100Raman
Aromatic C=C Ring Stretch1430 - 1600Both
C-H Bending/Scissoring~1465IR
Phenyl-H Out-of-Plane Bend690 - 770IR

UV-Vis and Fluorescence Spectroscopy for Electronic Structure and Interactions

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The primary chromophore in DTPB is the triphenylphosphine moiety. The long dodecyl chain is aliphatic and does not absorb in the 200-800 nm range. The UV-Vis spectrum of DTPB in a suitable solvent (like ethanol (B145695) or acetonitrile) is expected to show absorptions characteristic of the π → π* transitions within the phenyl rings. sharif.edu These typically appear as a complex band with a maximum absorption (λ_max) around 260-270 nm, often with fine structure or shoulders corresponding to different vibrational levels. The bromide anion does not absorb significantly in this region. researchgate.netresearchgate.netmdpi.com

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. While the triphenylphosphine group itself is not highly fluorescent, the emission properties of DTPB can be sensitive to its environment. Changes in the fluorescence intensity or wavelength of maximum emission can be used to study interactions with other molecules or systems, such as biological membranes or macromolecules. For instance, the binding of DTPB to a hydrophobic pocket could lead to an enhancement of its fluorescence quantum yield and a blue shift in its emission spectrum, providing a method to probe such binding events. iastate.edu

Spectroscopic Technique Property Measured Information Obtained for DTPB
UV-Vis Absorption Electronic transitions (π → π*)Confirms the presence of the aromatic triphenylphosphine system. Provides information on its electronic structure. sharif.edu
Fluorescence Emission Radiative decay from excited stateCan be used to probe the local microenvironment and interactions. Changes in fluorescence can indicate binding to substrates or insertion into membranes.

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of molecular properties at an atomic level.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), are used to solve the electronic structure of a molecule, yielding information about its geometry, energy levels, and charge distribution. youtube.comnih.gov

Electronic Structure Analysis: DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For the DTPB cation, the HOMO is expected to be localized primarily on the π-systems of the phenyl rings, while the LUMO would likely be distributed over the P-C framework. The HOMO-LUMO energy gap is a key parameter that relates to the molecule's electronic excitation properties (as seen in UV-Vis spectroscopy) and its kinetic stability.

Reactivity Prediction: A key output from these calculations is the Molecular Electrostatic Potential (MEP) map. mdpi.com The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually revealing its charge distribution. For the DTPB cation, the MEP map would show a region of strong positive potential (typically colored blue) centered on and around the phosphorus atom and the adjacent methylene groups, reflecting the formal positive charge. The phenyl groups and the non-polar dodecyl tail would appear as more neutral regions (green or yellow). This map is a powerful predictor of reactivity, indicating that the phosphonium center is the primary site for interaction with anions and nucleophiles.

Computational Output Description Insight for DTPB
Optimized Geometry The lowest energy 3D structure of the molecule.Predicts bond lengths, bond angles, and dihedral angles, providing a theoretical structure that can be compared with crystallographic data.
HOMO/LUMO Orbitals The highest energy occupied and lowest energy unoccupied molecular orbitals.The HOMO-LUMO gap indicates electronic stability and corresponds to the lowest energy electronic transition. Their locations reveal the most likely sites for oxidation and reduction.
MEP Map A map of the electrostatic potential on the molecule's surface.Visually confirms the location of the positive charge on the phosphonium headgroup, explaining its interaction with the bromide anion and its behavior as a phase-transfer catalyst. mdpi.com

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation

Molecular dynamics (MD) simulations are a powerful computational tool to investigate the behavior of molecules at an atomistic level, providing insights into intermolecular interactions and aggregation phenomena that are often difficult to probe experimentally. For an amphiphilic molecule like this compound, with its charged phosphonium head and long hydrophobic dodecyl tail, MD simulations can elucidate how these molecules interact with each other and with surrounding solvent molecules to form aggregates such as micelles.

In a typical MD simulation of DTPB in an aqueous environment, the system would be set up with a number of DTPB ions and bromide counter-ions solvated in a box of water molecules. The interactions between all atoms are described by a force field, a set of parameters that define the potential energy of the system as a function of atomic coordinates. Through numerical integration of Newton's equations of motion, the trajectory of each atom over time is calculated, revealing the dynamic behavior of the system.

Key Research Findings from Analogous Systems:

Data from a Hypothetical MD Simulation of DTPB Aggregation:

To illustrate the type of data that could be obtained, the following table presents hypothetical results from an MD simulation study on the aggregation of DTPB in water.

Simulation ParameterHypothetical Value/ObservationSignificance
Critical Micelle Concentration (CMC) ~1-5 mMIndicates the concentration at which micelle formation becomes significant.
Aggregation Number 50-100The average number of DTPB molecules per micelle.
Radius of Gyration of Micelle 2.0 - 2.5 nmA measure of the compactness of the micelle.
Radial Distribution Function (RDF) P-P Peak at ~0.6 nmShows the probability of finding two phosphorus atoms at a certain distance, indicating the packing of the head groups.
Radial Distribution Function (RDF) C-C (tail) Multiple peaks at short distancesReveals the ordering and packing of the dodecyl chains within the micelle core.
Coordination Number of Br- around P+ ~2-3 within 0.5 nmQuantifies the number of bromide ions in the immediate vicinity of the phosphonium head group.

These simulations would provide a detailed picture of the structure and dynamics of DTPB aggregates, which is crucial for understanding its properties as a surfactant, phase-transfer catalyst, or in other applications where self-assembly plays a role.

Density Functional Theory (DFT) Studies for Catalytic Mechanisms and Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. In the context of catalysis, DFT can be employed to elucidate reaction mechanisms, determine the geometries of transition states, and calculate reaction energy barriers, providing a molecular-level understanding of how a catalyst facilitates a chemical transformation.

For this compound, its catalytic activity often involves its role as a phase-transfer catalyst or as an ionic liquid. DFT studies could be instrumental in understanding the specific interactions between the DTPB cation or ion pair and the reactants during a catalytic cycle.

Investigating Catalytic Mechanisms with DFT:

A DFT study of a reaction catalyzed by DTPB would typically involve the following steps:

Model System Setup: A simplified model of the reaction system is created, including the reactants, the DTPB cation, and the bromide anion.

Geometry Optimization: The geometries of the reactants, products, intermediates, and transition states are optimized to find the lowest energy structures.

Energy Calculations: The energies of all optimized structures are calculated to construct a potential energy surface for the reaction.

Transition State Search: Sophisticated algorithms are used to locate the transition state structures, which correspond to the energy maxima along the reaction pathway.

Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency).

Hypothetical DFT Findings for a DTPB-Catalyzed Reaction:

Consider a hypothetical nucleophilic substitution reaction where DTPB acts as a phase-transfer catalyst. DFT calculations could provide the following insights:

ParameterHypothetical FindingInterpretation
Binding Energy of Reactant Anion to DTPB cation -50 to -100 kJ/molQuantifies the strength of the interaction between the phosphonium cation and the reactant anion, which is crucial for transporting the anion into the organic phase.
Activation Energy of the Nucleophilic Attack (Uncatalyzed) 120 kJ/molThe energy barrier for the reaction without the catalyst.
Activation Energy of the Nucleophilic Attack (Catalyzed) 80 kJ/molThe reduced energy barrier in the presence of DTPB, demonstrating its catalytic effect.
Structure of the Transition State Shows the partial formation of the new bond and breaking of the old bond, with the DTPB cation stabilizing the developing negative charge.Provides a detailed picture of the geometry at the highest point of the energy barrier.

While specific DFT studies on DTPB as a catalyst are scarce in the literature, research on the catalytic activity of other phosphonium salts and triphenylphosphine derivatives provides a strong basis for the application of these methods. acs.org Such studies have been crucial in understanding the mechanisms of various organic reactions.

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Catalytic Activity

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties or biological activity. rsc.org For a catalyst like this compound, QSPR models could be developed to predict its catalytic activity based on its molecular descriptors.

Developing a QSPR Model:

The development of a QSPR model for the catalytic activity of phosphonium salts would involve the following key steps:

Data Set Collection: A dataset of phosphonium salts with known catalytic activities for a specific reaction is compiled. This dataset should ideally include a diverse range of structures.

Molecular Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates a subset of the calculated descriptors with the observed catalytic activity.

Model Validation: The predictive power of the developed model is rigorously assessed using internal and external validation techniques.

Potential QSPR Descriptors for Phosphonium Salt Catalysis:

While no specific QSPR models for the catalytic activity of DTPB were found, we can hypothesize the types of descriptors that would be important based on the structure of phosphonium salt catalysts.

Descriptor TypeExample DescriptorRelevance to Catalytic Activity
Constitutional Molecular WeightCan influence diffusion and solubility.
Topological Wiener IndexRelates to molecular branching and size.
Geometrical van der Waals VolumeDescribes the steric bulk of the cation, which can affect substrate accessibility.
Electronic Partial Charge on Phosphorus AtomInfluences the strength of interaction with anionic reactants or intermediates.
Quantum Chemical HOMO/LUMO EnergiesRelated to the electron-donating or accepting ability of the catalyst.

A successful QSPR model could be a valuable tool for the in-silico screening of new phosphonium salt catalysts and for optimizing the structure of existing catalysts to enhance their performance. The development of such models for DTPB and related compounds would require a systematic experimental study to generate a reliable dataset of catalytic activities.

Environmental Impact and Sustainability Studies of Dodecyltriphenylphosphonium Bromide

Environmental Fate and Degradation Pathways

The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments, including water, soil, and air. For dodecyltriphenylphosphonium (B1215703) bromide, its journey and persistence in the environment are of primary concern.

Research on quaternary phosphonium (B103445) compounds (QPCs) indicates that they can be persistent in aquatic environments. researchgate.net Studies on rivers have detected the presence of various QPCs in surface water and sediment, suggesting their continuous release and accumulation. researchgate.net A degradation experiment conducted with Rhine sediment revealed that triphenylphosphonium compounds are persistent and tend to adsorb onto sediment and suspended solid particles. researchgate.net This sorption behavior can lead to the accumulation of these compounds in benthic ecosystems, potentially impacting the organisms that reside there.

While specific biodegradation pathways for dodecyltriphenylphosphonium bromide are not extensively documented, studies on structurally similar compounds, such as the quaternary ammonium (B1175870) compound cetyltrimethylammonium bromide (CTAB), can offer insights. Research on CTAB has identified several biodegradation pathways under aerobic conditions, which involve initial mono- or di-oxygenation at different carbon atoms of the alkyl chain. nih.gov This suggests that microorganisms, such as Pseudomonas species, may be capable of initiating the degradation of long-chain quaternary compounds. nih.gov Potential degradation of DTPB could, therefore, involve the enzymatic breakdown of the dodecyl chain.

Abiotic degradation pathways, such as hydrolysis and photolysis, are also important in determining the environmental persistence of a chemical. While specific data on the hydrolysis and photolysis of DTPB is limited, the stability of the triphenylphosphine (B44618) oxide moiety, a potential degradation product, suggests that complete mineralization might be a slow process. nih.gov The presence of bromide as a counter-ion means that its release into the environment is also a consideration, as bromide can participate in the formation of disinfection byproducts in water treatment processes. nih.gov

The ecotoxicity of quaternary phosphonium salts has been a subject of investigation. Toxicological studies on various QPCs have confirmed that many exhibit cytotoxicity, and some may have genotoxic potential at elevated concentrations. researchgate.net The toxicity is often related to the length of the alkyl chain, which influences the compound's ability to interact with cell membranes.

Table 1: Ecotoxicity Data for Structurally Related Quaternary Phosphonium Salts

CompoundOrganismEndpointValueReference
Butyltriphenylphosphonium chlorideGuppy fish (Poecilia reticulata)96h LC5073.35 mg/L mdpi.com
Hexyltriphenylphosphonium bromideGuppy fish (Poecilia reticulata)96h LC5061.36 mg/L mdpi.com
Tri-n-butyl-n-hexadecylphosphonium bromideHeLa cells, K562 cellsIC50 (48h)<5 µM (HeLa), inactive (K562) researchgate.net
Triphenylalkylphosphonium iodides (C1-C5 alkyl)K562 cellsIC50 (48h)6-10 µM researchgate.net

This table is for illustrative purposes and shows data for related compounds due to the limited availability of specific data for this compound.

Eco-Friendly Synthesis and Application Strategies

In line with the principles of green chemistry, there is a growing emphasis on developing environmentally benign methods for the synthesis of chemicals. For this compound and other phosphonium salts, several eco-friendly synthesis strategies have been explored.

Conventional synthesis of phosphonium salts often involves the use of organic solvents and high temperatures. youtube.com Greener alternatives aim to reduce energy consumption, minimize waste, and use less hazardous materials. One promising approach is the use of microwave-assisted synthesis. youtube.comrsc.org Microwave irradiation can significantly accelerate reaction times and, in some cases, enable solvent-free conditions, thereby reducing the environmental impact associated with solvent use and disposal. youtube.com

Visible-light-promoted synthesis is another green chemistry approach that has been applied to the formation of phosphonium salts. nih.govrsc.orgnih.govrsc.orgnih.gov These methods often utilize photocatalysts to drive the reaction under mild conditions, reducing the need for high energy inputs. rsc.org Some visible-light-mediated reactions can even proceed without the need for transition metal catalysts, which can be a source of environmental contamination. nih.govnih.gov

The applications of this compound can also be viewed through a sustainability lens. Its primary use as an antimicrobial agent can be considered an eco-friendly strategy if it replaces more hazardous or persistent biocides. researchgate.netmdpi.com Quaternary phosphonium salts have shown broad-spectrum antimicrobial activity against various bacteria and fungi. researchgate.netacs.org When incorporated into materials such as polymers or coatings, they can provide long-lasting antimicrobial surfaces, which can reduce the need for frequent disinfection with potentially harmful chemicals. researchgate.net

Life Cycle Analysis (LCA) in Industrial Applications

While a specific, publicly available LCA for this compound is not readily found, the principles of LCA can be applied to understand its potential environmental hotspots. A comparative LCA of a phosphinate-based flame retardant (a related organophosphorus compound) and a brominated flame retardant showed that the halogen-free alternative had a lower environmental impact, particularly in terms of human and ecotoxicity. This suggests that the phosphorus-based nature of DTPB might offer some environmental advantages over certain halogenated biocides.

An LCA for DTPB would typically consider the following stages:

Raw Material Acquisition: This includes the environmental burdens associated with the production of triphenylphosphine and 1-bromododecane (B92323), the primary starting materials. The synthesis of these precursors can be energy-intensive and may involve the use of hazardous reagents.

Manufacturing: The synthesis of DTPB itself would be analyzed, considering energy inputs, solvent use, and waste generation. The adoption of eco-friendly synthesis methods, as discussed in the previous section, would significantly influence the environmental impact of this stage.

Use Phase: For applications such as antimicrobial coatings, the LCA would assess the durability and effectiveness of the product, as well as any potential leaching of the compound into the environment during its service life.

End-of-Life: This stage would evaluate the environmental impacts of the disposal or recycling of products containing DTPB. The persistence and potential for bioaccumulation of the compound would be critical factors in this assessment.

Conducting a comprehensive LCA for this compound would be a crucial step towards a more complete understanding of its sustainability profile and would help to identify opportunities for improvement throughout its life cycle.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing DTBPB, and how can its purity be verified experimentally?

  • Synthesis : DTBPB is typically synthesized via alkylation of triphenylphosphine with 1-bromododecane in polar aprotic solvents (e.g., acetonitrile) under reflux conditions. Reaction progress can be monitored using thin-layer chromatography (TLC) .
  • Purity Verification :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^13C NMR spectra to confirm the absence of unreacted starting materials.
  • Elemental Analysis : Validate bromine and phosphorus content to ensure stoichiometric accuracy.
  • High-Performance Liquid Chromatography (HPLC) : Quantify impurities at trace levels (<0.1%) .

Q. How does DTBPB interact with biomolecules such as proteins, and what experimental methods are used to study these interactions?

  • Mechanism : The positively charged phosphonium headgroup in DTBPB facilitates electrostatic interactions with negatively charged biomolecules (e.g., nucleic acids or acidic amino acid residues in proteins). Hydrogen bonding may further stabilize these interactions .
  • Methods :

  • Fluorescence Quenching : Use tryptophan fluorescence spectroscopy to detect conformational changes in proteins upon DTBPB binding.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (KdK_d) and thermodynamic parameters (ΔH, ΔS) .

Q. What safety protocols are recommended for handling DTBPB in laboratory settings?

  • Toxicity : While DTBPB is generally considered non-toxic, prolonged exposure may cause mild irritation. Use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Store in airtight containers at room temperature, protected from moisture and light.
  • Disposal : Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How does DTBPB enhance enzymatic superactivity in α-chymotrypsin (α-CT), and what experimental controls are critical for validating this phenomenon?

  • Mechanism : DTBPB increases α-CT activity by stabilizing the enzyme’s active conformation via hydrophobic interactions between its dodecyl chain and the enzyme’s surface. This reduces substrate dissociation rates, enhancing catalytic efficiency .
  • Controls :

  • Surfactant-Free Baseline : Compare activity in DTBPB-free buffer.
  • Chain Length Variants : Test shorter/longer alkyl chain analogs (e.g., cetyltrimethylammonium bromide) to isolate hydrophobicity effects.
  • Kinetic Assays : Use Michaelis-Menten analysis to measure VmaxV_{max} and KmK_m changes .

Q. What contradictions exist in the reported bioactivity of DTBPB across different model systems, and how can these discrepancies be resolved?

  • Case Study : In mitochondrial targeting studies, DTBPB’s efficacy in reducing oxidative stress varies between in vitro (cell cultures) and in vivo (rodent models) systems.
  • Resolution Strategies :

  • Dosage Optimization : Adjust concentrations to account for bioavailability differences.
  • Radiolabeled Tracking : Use 14^{14}C-labeled DTBPB (ARC 3903) to monitor biodistribution and accumulation kinetics .
  • Model-Specific Controls : Include tissue-specific permeability assays (e.g., blood-brain barrier penetration tests) .

Q. How can DTBPB be utilized in designing stimuli-responsive drug delivery systems, and what characterization techniques are essential?

  • Application : DTBPB’s amphiphilic nature enables its incorporation into micelles or liposomes for pH-sensitive drug release.
  • Characterization :

  • Dynamic Light Scattering (DLS) : Measure particle size and polydispersity.
  • Zeta Potential Analysis : Confirm surface charge modulation under varying pH conditions.
  • Drug Release Profiling : Use UV-Vis spectroscopy to quantify payload release kinetics .

Methodological Guidelines

  • Data Reproducibility : Document solvent polarity, temperature, and agitation rates in synthesis protocols. For enzymatic assays, report substrate concentrations and incubation times .
  • Statistical Validation : Use ANOVA or Student’s t-test for comparative studies (p<0.05p < 0.05 significance threshold) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.